molecular formula C9H17NO2 B14608369 5-(Morpholin-4-yl)pentan-2-one CAS No. 59127-81-0

5-(Morpholin-4-yl)pentan-2-one

Katalognummer: B14608369
CAS-Nummer: 59127-81-0
Molekulargewicht: 171.24 g/mol
InChI-Schlüssel: VLRKCDBFXWNQKN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Morpholin-4-yl)pentan-2-one is a chemical compound that features a morpholine ring attached to a pentanone chain. This compound is of interest due to its unique structure, which combines the properties of both morpholine and ketone functional groups. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Morpholin-4-yl)pentan-2-one typically involves the reaction of morpholine with a suitable ketone precursor. One common method is the reaction of morpholine with 2-pentanone under acidic or basic conditions to form the desired product. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide, depending on the specific conditions required .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as enzymatic processes. These methods can offer higher yields and greater specificity. For example, the reduction of 1-(4-fluorophenyl)-5-morpholin-4-yl-pentane-1,5-dione using suitable enzymes has been reported .

Analyse Chemischer Reaktionen

Types of Reactions

5-(Morpholin-4-yl)pentan-2-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted morpholine derivatives.

Wissenschaftliche Forschungsanwendungen

5-(Morpholin-4-yl)pentan-2-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-(Morpholin-4-yl)pentan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-(Morpholin-4-yl)pentanoic acid
  • 5-(Morpholin-4-yl)pentan-1-ol
  • 5-(Morpholin-4-yl)-2-(4-phthalimidobutyl)-1,3-oxazole-4-carbonitrile

Uniqueness

5-(Morpholin-4-yl)pentan-2-one is unique due to its combination of a morpholine ring and a ketone functional group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block in synthetic chemistry. Its structure also imparts specific biological activities that can be leveraged in medicinal chemistry .

Eigenschaften

CAS-Nummer

59127-81-0

Molekularformel

C9H17NO2

Molekulargewicht

171.24 g/mol

IUPAC-Name

5-morpholin-4-ylpentan-2-one

InChI

InChI=1S/C9H17NO2/c1-9(11)3-2-4-10-5-7-12-8-6-10/h2-8H2,1H3

InChI-Schlüssel

VLRKCDBFXWNQKN-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CCCN1CCOCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.